molecular formula C12H7FN2 B7837801 2-(4-Fluorophenyl)isonicotinonitrile

2-(4-Fluorophenyl)isonicotinonitrile

Cat. No.: B7837801
M. Wt: 198.20 g/mol
InChI Key: RNVPFIDQIFJLMP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)isonicotinonitrile is a chemical compound with the molecular formula C12H7FN2. It is a member of the pyridine family and contains a fluorophenyl group attached to an isonicotinonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)isonicotinonitrile typically involves the reaction of 4-fluorobenzaldehyde with isonicotinonitrile under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)isonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenyl)isonicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)isonicotinonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)isonicotinonitrile
  • 2-(4-Bromophenyl)isonicotinonitrile
  • 2-(4-Methylphenyl)isonicotinonitrile

Uniqueness

2-(4-Fluorophenyl)isonicotinonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

2-(4-Fluorophenyl)isonicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit certain enzymes by binding to their active sites, thus blocking substrate access and catalytic activity. This mechanism is crucial for its potential use in treating various diseases, including cancer and neurological disorders .

Structure-Activity Relationships (SAR)

The presence of the fluorine atom in the para position significantly influences the compound's lipophilicity and metabolic stability. Studies have demonstrated that modifications to the isonicotinonitrile structure can enhance biological activity. For instance, substituents on the phenyl ring affect binding affinity and selectivity for specific receptors, such as adenosine receptors .

Table 1: Structure-Activity Relationships of Related Compounds

Compound NameBinding Affinity (Ki, nM)Activity Type
This compoundTBDEnzyme Inhibition
6-Picolinonitrile Derivatives30A2A Receptor Antagonist
4-Fluoro-3-benzonitrileTBDModerate Activity
2-Chloro-6-(4-fluoro-phenyl)TBDAnti-inflammatory

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological assays. For example, compounds with similar structures have shown promising results in inhibiting mycobacterial ATP synthase, indicating potential applications in tuberculosis treatment .

Case Study: Anti-Cancer Activity

In a study investigating anti-cancer properties, this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through modulation of apoptotic pathways and inhibition of cell proliferation .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. It demonstrates low hepatic clearance and high bioavailability, making it a candidate for further development as a therapeutic agent . Toxicological assessments have shown minimal adverse effects in preclinical models, supporting its safety profile for potential clinical use .

Properties

IUPAC Name

2-(4-fluorophenyl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-11-3-1-10(2-4-11)12-7-9(8-14)5-6-15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVPFIDQIFJLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-isonicotinonitrile (1.9 g), 4-fluorophenylboronic acid (2.9 g), sodium carbonate (4.3 g), tetrakis(triphenylphosphine)palladium (480 mg), 1,2-dimethoxyethane (40 mL), ethanol (20 mL) and water (20 mL) was stirred while heating at 100° C. for 2 hr. The solvent was distilled off under reduced pressure, and the resulting residue was then purified by column chromatography (silica gel cartridge, hexane:ethyl acetate=94:6-50:50) to afford 2-(4-fluorophenyl)pyridine-4-carbonitrile (2.0 g).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
480 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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